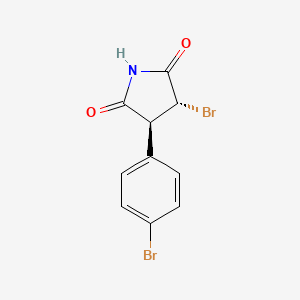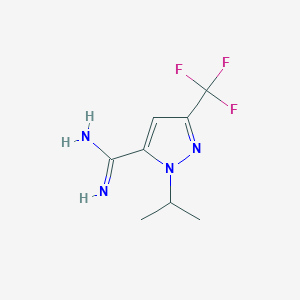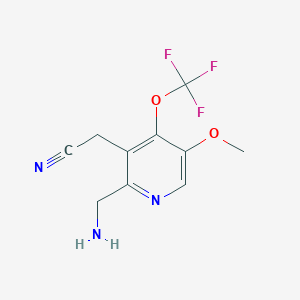
rel-(1R,4aS,9aS)-8-Hydroxy-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,4aS,9aS)-8-Hydroxy-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate: is a complex organic compound with a unique structure. It belongs to the class of anthracene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by its hexahydroanthracene core, which is substituted with hydroxy and dioxo groups, making it a versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,4aS,9aS)-8-Hydroxy-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the hexahydroanthracene core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of hydroxy and dioxo groups: These functional groups are introduced through selective oxidation and hydroxylation reactions.
Acetylation: The final step involves the acetylation of the hydroxy group to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,4aS,9aS)-8-Hydroxy-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form additional carbonyl compounds.
Reduction: The dioxo groups can be reduced to form hydroxy groups.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield diols.
Scientific Research Applications
rel-(1R,4aS,9aS)-8-Hydroxy-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which rel-(1R,4aS,9aS)-8-Hydroxy-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1R,4aS,9aS)-1-[(tert-butyldimethylsilyl)oxy]-5-hydroxy-1,4,4a,9,9a,10-hexahydroanthracene-9,10-dione
- (1R,4aS,9aS)-1,2,2-trimethyl-2,3,4,4a,9,9a-hexahydro-1H-fluorene
Uniqueness
rel-(1R,4aS,9aS)-8-Hydroxy-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate is unique due to its specific substitution pattern and the presence of both hydroxy and dioxo groups. This makes it a versatile compound with distinct chemical properties compared to its analogs.
Properties
Molecular Formula |
C16H14O5 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
[(1R,4aS,9aS)-8-hydroxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl] acetate |
InChI |
InChI=1S/C16H14O5/c1-8(17)21-12-7-3-5-10-14(12)16(20)13-9(15(10)19)4-2-6-11(13)18/h2-4,6-7,10,12,14,18H,5H2,1H3/t10-,12+,14-/m0/s1 |
InChI Key |
BPPAROUEECPSAP-SUHUHFCYSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C=CC[C@H]2[C@@H]1C(=O)C3=C(C2=O)C=CC=C3O |
Canonical SMILES |
CC(=O)OC1C=CCC2C1C(=O)C3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(Diethylamino)ethyl)-2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B13349933.png)
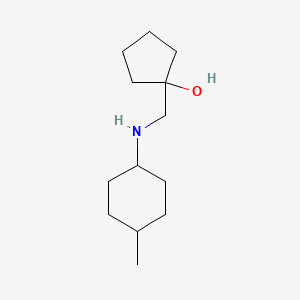
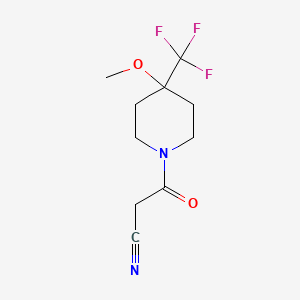
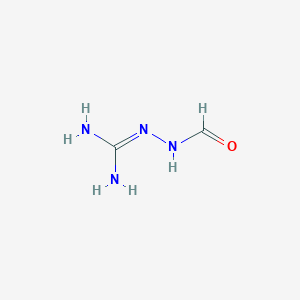

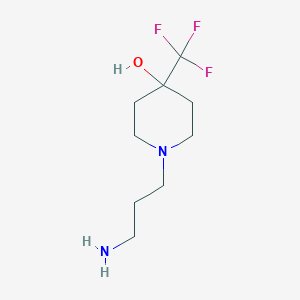
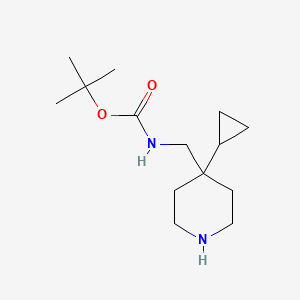

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid](/img/structure/B13349994.png)
![3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol](/img/structure/B13349995.png)
